![molecular formula C19H17N3O3 B2873127 4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891145-05-4](/img/structure/B2873127.png)
4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This structure is often found in various pharmaceuticals and agrochemicals due to its ability to readily form stable compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The oxadiazole ring, acetyl group, and benzamide group could all potentially participate in reactions. For example, the oxadiazole ring might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to a class of compounds known for their diverse biological activities. Research has focused on the synthesis, characterization, and evaluation of these compounds for various applications, including their potential in anticancer therapy. For instance, the synthesis and anticancer evaluation of similar 1,3,4-oxadiazole derivatives have been thoroughly investigated, showing moderate to excellent anticancer activity against several cancer cell lines (Ravinaik et al., 2021). These studies underscore the importance of structural modifications in enhancing biological activity.
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of 1,3,4-oxadiazole derivatives have been explored in various studies. Compounds synthesized from this scaffold have shown promising antibacterial activity against Staphylococcus aureus, as well as potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019). These findings highlight the potential of this compound and related compounds in the development of new therapeutic agents with antibacterial and antioxidant properties.
Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a crucial therapeutic approach in treating neurodegenerative diseases. Research on similar 1,3,4-oxadiazole compounds has demonstrated moderate dual inhibition against AChE and BChE, suggesting potential applications in treating conditions like Alzheimer's disease (Václav Pflégr et al., 2022).
Material Science Applications
Beyond biological activities, 1,3,4-oxadiazole derivatives have been explored for their material science applications. For example, new aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showing good thermal stability and the ability to form thin flexible films with potential electronic applications (I. Sava et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-acetyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-11-4-9-16(12(2)10-11)18-21-22-19(25-18)20-17(24)15-7-5-14(6-8-15)13(3)23/h4-10H,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNFADACIZOOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
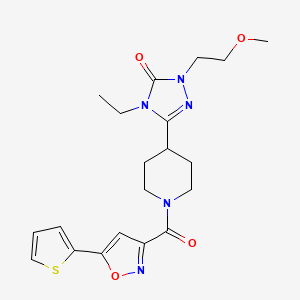
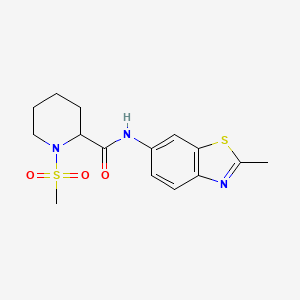
![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)

![N-(5-{[2-(morpholinocarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B2873053.png)

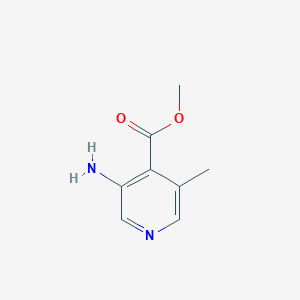

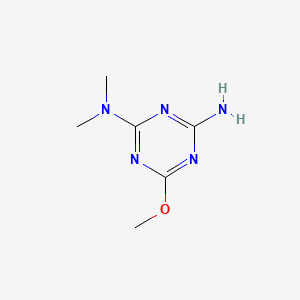
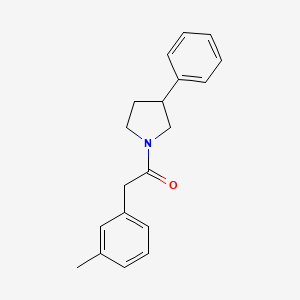
![N-[4-Hydroxy-4-(trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2873063.png)
![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)

![N-(2-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2873067.png)
